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Compound of Interest

2-Bromo-5-
Compound Name: o
(methylsulfonyl)pyridine

Cat. No.: B1277463

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 2-Bromo-5-(methylsulfonyl)pyridine. Due to the limited availability of
experimentally-derived public data for this specific molecule, this document presents a
predictive analysis based on established spectroscopic principles and data from analogous
structures. The information herein is intended to serve as a reference for researchers in the
fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Compound Overview

IUPAC Name: 2-Bromo-5-(methylsulfonyl)pyridine Molecular Formula: CeHeBrNO2S
Molecular Weight: 236.09 g/mol Structure:
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2-Bromo-5-(methylsulfonyl)pyridine is a halogenated pyridine derivative containing a sulfone
functional group. Such compounds are of interest in medicinal chemistry and materials science
due to the diverse reactivity of the pyridine ring and the chemical stability and hydrogen-
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bonding capabilities of the methylsulfonyl group. Spectroscopic analysis is crucial for the
unambiguous identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-5-
(methylsulfonyl)pyridine. These predictions are based on typical chemical shifts and
fragmentation patterns observed for substituted pyridines and sulfones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.90 d 1H H-6
~8.15 dd 1H H-4
~7.70 d 1H H-3
~3.10 S 3H -SO2CHs3

Table 2: Predicted **C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
~152.0 C-6

~142.0 C-2

~138.5 C-4

~135.0 C-5

~122.0 C-3

~44.5 -SO2CHs3
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr)

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Weak C-H stretch (methyl)

] C=C and C=N stretching
~1580, 1470, 1420 Medium-Strong

(pyridine ring)
~1320-1280 Strong Asymmetric SOz stretch
~1160-1120 Strong Symmetric SO2 stretch
~1050-1000 Medium C-Br stretch
-900.800 Strong C-H out-of-plane bending

(aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray lonization, ESI+)

m/z (amu) Predicted lon Notes

Characteristic 1:1 isotopic

235.9/237.9 [M+H]* ,
pattern for Bromine.
257.9/259.9 [M+Na]* Common sodium adduct.
Loss of the methylsulfonyl
157.0 [M-SO2CHs+H]*

group.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of 2-Bromo-5-(methylsulfonyl)pyridine is
dissolved in ~0.7 mL of deuterated chloroform (CDCIls) containing 0.03% (v/v) tetramethylsilane
(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

IH NMR Acquisition:

e Pulse Program: Standard single-pulse sequence.
e Number of Scans: 16

e Acquisition Time: 3.0 s

o Relaxation Delay: 2.0 s

e Spectral Width: 16 ppm

e Temperature: 298 K

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Acquisition Time: 1.5 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts
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are referenced to the TMS signal at 0.00 ppm for *H NMR and the residual CDClIs signal at
77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Approximately 1-2 mg of 2-Bromo-5-(methylsulfonyl)pyridine is finely ground with ~100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

e The homogenous mixture is transferred to a pellet press and compressed under high
pressure to form a transparent or translucent pellet.

Acquisition:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 32

A background spectrum of the empty sample compartment is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization
(ESI) source.

Sample Preparation: A dilute solution of 2-Bromo-5-(methylsulfonyl)pyridine is prepared by
dissolving ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water, with 0.1%
formic acid added to promote protonation.

Acquisition (Positive lon Mode):

« lonization Mode: Electrospray lonization (ESI+)
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e Capillary Voltage: 3.5 kV

e Nebulizer Gas (N2): 30 psi

e Drying Gas (N2) Flow Rate: 5 L/min
e Drying Gas Temperature: 325 °C

e Mass Range: m/z 50-500

Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular
ion ([M+H]*) and any significant adducts or fragment ions. The isotopic distribution pattern for
bromine (7°Br and 8!Br) is a key diagnostic feature.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different
spectroscopic techniques for the structural elucidation of 2-Bromo-5-
(methylsulfonyl)pyridine.
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Compound Synthesis & Purification

Synthesis of
2-Bromo-5-(methylsulfonyl)pyridine

:

Purification
(e.g., Crystallization, Chromatography)

Spectroscopic Characterizatio

NMR Spectroscopy
(*H and 13C)

IR Spectroscopy

Data Interpretation & $tructural Elucidation l

Functional Groups
(-SO2, C-Br, Pyridine)

Proton & Carbon Environment
(Connectivity)

Final Structure Confirmation

Click to download full resolution via product page
Caption: Workflow for the spectroscopic analysis of 2-Bromo-5-(methylsulfonyl)pyridine.

Disclaimer: The spectroscopic data presented in this document are predicted values and have
not been derived from experimental measurements of 2-Bromo-5-(methylsulfonyl)pyridine.
This guide is intended for informational and illustrative purposes only. Experimental results may

vary.

 To cite this document: BenchChem. [Spectroscopic Data of 2-Bromo-5-
(methylsulfonyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277463#2-bromo-5-methylsulfonyl-pyridine-
spectroscopic-data-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1277463?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

